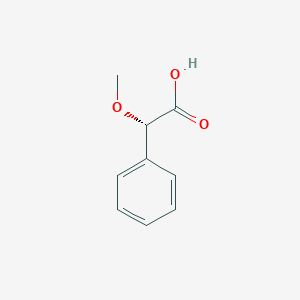

(S)-(+)-alpha-Methoxyphenylacetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBIXQCNRCFE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26164-26-1 | |

| Record name | (+)-Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26164-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENYLACETIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL35DS7HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-α-Methoxyphenylacetic Acid

Executive Summary

(S)-(+)-α-Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid, is a vital chiral carboxylic acid extensively utilized in asymmetric synthesis and pharmaceutical development. Its significance lies in its dual role as a chiral resolving agent and a versatile chiral building block. This guide provides a comprehensive technical overview of its core chemical and physical properties, advanced analytical characterization methods, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and data presented herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Core Physicochemical and Stereochemical Properties

(S)-(+)-α-Methoxyphenylacetic acid is a white, crystalline solid at room temperature.[1][2] Its molecular structure, featuring a stereogenic center at the alpha-carbon adjacent to the phenyl and carboxyl groups, is the source of its chirality and pivotal to its applications.

Structural and Identification Parameters

-

Chemical Name: (S)-2-Methoxy-2-phenylacetic acid[3]

-

Common Synonyms: (S)-(+)-O-Methylmandelic acid, (+)-α-Methoxyphenylacetic acid[3]

-

CAS Number: 26164-26-1[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

-

SMILES String: CO--INVALID-LINK--c1ccccc1

Quantitative Physical Properties

A precise understanding of the physical properties of (S)-(+)-α-Methoxyphenylacetic acid is fundamental for its handling, purification, and application in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Melting Point | 64-66 °C | [1][4] |

| Boiling Point | 164-166 °C at 18 mmHg | [3][5] |

| Specific Rotation | [α]¹⁷/D +150° (c=1 in ethanol) | [1] |

| pKa | 3.10 ± 0.10 (Predicted) | [1][4] |

| Water Solubility | Soluble | [1][4] |

| Solubility (Organic) | Slightly soluble in Chloroform and Ethanol | [1][4] |

| Density | ~1.18 - 1.2 g/cm³ | [3][4] |

The positive specific rotation (+) confirms the dextrorotatory nature of the (S)-enantiomer.[1] The predicted pKa of 3.10 indicates it is a moderately strong carboxylic acid, a crucial property for its role in forming diastereomeric salts during chiral resolutions.[1][4]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-(+)-α-Methoxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Key signals include the methoxy group singlet, the methine proton singlet, aromatic protons, and the acidic proton of the carboxyl group. While specific spectra are not provided in the search results, typical shifts can be inferred.

-

¹³C NMR: Expected signals correspond to the carbonyl carbon, the methoxy carbon, the alpha-carbon, and the distinct carbons of the phenyl ring.

Causality Insight: In the context of its application as a chiral derivatizing agent, the methoxy and methine proton signals of this molecule are particularly useful. When esterified with a chiral alcohol, for instance, these signals can become diastereotopically shifted in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess of the alcohol.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

Chromatographic Methods for Purity and Enantiomeric Excess (e.e.) Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and enantiomeric purity.

-

Chiral HPLC: The enantiomers of α-methoxyphenylacetic acid can be resolved on chiral stationary phases.[6] This is the most direct method for determining enantiomeric excess.

-

Derivatization-Based HPLC/GC: Alternatively, the acid can be converted into a diastereomeric derivative (e.g., an amide or ester) by reacting it with a chiral amine or alcohol of known high enantiomeric purity. These diastereomers can then be separated on a standard achiral HPLC or GC column. The relative peak areas directly correlate to the enantiomeric composition of the original acid.

Chemical Reactivity and Core Applications

The utility of (S)-(+)-α-Methoxyphenylacetic acid stems from its carboxylic acid functionality and its defined stereochemistry. It is widely used as a chiral resolving agent and a chiral derivatizing agent.[7]

Role as a Chiral Resolving Agent

The principle behind chiral resolution is the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional methods like fractional crystallization.

-

Mechanism:

-

Salt Formation: Racemic Amine (R/S) + (S)-Acid → (R)-Amine-(S)-Acid Salt + (S)-Amine-(S)-Acid Salt.

-

Separation: The two diastereomeric salts exhibit different solubilities in a given solvent. One salt preferentially crystallizes out of the solution.

-

Liberation: The separated diastereomeric salt is then treated with a base to liberate the resolved, enantiomerically pure amine.

-

The following diagram illustrates this critical workflow.

Caption: Workflow for Chiral Resolution using (S)-(+)-α-Methoxyphenylacetic Acid.

Application as a Chiral Derivatizing Agent (CDA)

For analytical purposes, particularly NMR and HPLC, (S)-(+)-α-Methoxyphenylacetic acid is used to determine the enantiomeric purity of other chiral molecules like alcohols and amines. The acid is converted to a more reactive form (e.g., an acyl chloride or an N-succinimidyl ester) and then reacted with the analyte.[8] This forms diastereomeric esters or amides whose signals can be resolved by spectroscopic or chromatographic techniques.[8]

Experimental Protocol: Determination of Enantiomeric Purity via Chiral HPLC

This protocol outlines a general method for the direct analysis of α-methoxyphenylacetic acid enantiomers.

Objective: To determine the enantiomeric ratio of an α-methoxyphenylacetic acid sample.

Materials:

-

α-Methoxyphenylacetic acid sample

-

HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid

-

Chiral HPLC column (e.g., CHIRALPAK® series)

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid, typically in a ratio such as 95:5:0.1.[9] Causality Insight: The non-polar hexane is the main solvent, while the polar 2-propanol acts as a modifier to adjust retention times. Trifluoroacetic acid is added to suppress the ionization of the carboxyl group, ensuring sharp, well-defined peaks.

-

Sample Preparation: Accurately weigh and dissolve the α-methoxyphenylacetic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC Conditions:

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the (S) and (R) enantiomers: % e.e. = [ |A(S) - A(R)| / (A(S) + A(R)) ] x 100

System Validation: To validate the method, first inject a sample of the racemic compound (DL-α-Methoxyphenylacetic acid) to confirm the baseline separation of the two enantiomeric peaks.

Safety and Handling

(S)-(+)-α-Methoxyphenylacetic acid is classified as an irritant.[4][6] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles conforming to EN166 standards, and appropriate lab clothing.[10][11]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place.[10] Keep the container tightly sealed.[4][10] The compound is incompatible with strong oxidizing agents.[2][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

(S)-(+)-α-Methoxyphenylacetic acid is an indispensable tool in the field of stereochemistry. Its well-defined physical properties, predictable reactivity, and robust analytical methodologies make it a reliable choice for both preparative chiral resolutions and analytical enantiomeric purity determinations. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to leverage this key chiral auxiliary in their research and development endeavors.

References

- 1. (S)-(+)-alpha-Methoxyphenylacetic acid CAS#: 26164-26-1 [m.chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. echemi.com [echemi.com]

- 4. This compound|26164-26-1|lookchem [lookchem.com]

- 5. 26164-26-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DL-α-甲氧基苯乙酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-succinimidyl methoxyphenylacetic acid ester, an amine-directed chiral derivatizing reagent suitable for enzymatic scale resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. search.daicelchiral.com [search.daicelchiral.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

(S)-(+)-alpha-Methoxyphenylacetic acid CAS number 26164-26-1

An In-Depth Technical Guide to (S)-(+)-α-Methoxyphenylacetic Acid (CAS 26164-26-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-(+)-α-Methoxyphenylacetic acid, a pivotal chiral reagent in modern organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's fundamental properties, synthesis, analytical methodologies, and critical applications, with a focus on the causality behind experimental choices.

Introduction: A Key Player in Chirality

(S)-(+)-α-Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid or sometimes referred to as Trost's chiral acid, is a highly valued chiral building block and derivatizing agent.[1] Its utility stems from the stereogenic center alpha to the carboxylic acid, which, when coupled with its robust chemical properties, makes it an indispensable tool for the synthesis and stereochemical analysis of other chiral molecules.

The primary application of this reagent lies in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] It serves as a reactant in the synthesis of a variety of biologically active molecules, including analogs of the antiviral drug adefovir and components for studying the binding of natural products like discodermolide to tubulin.[4][5][6] This guide will explore the mechanistic basis of these applications and provide practical, field-proven insights.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of (S)-(+)-α-Methoxyphenylacetic acid are foundational to its application. These characteristics dictate its solubility, reactivity, and the conditions under which it can be effectively used.

Table 1: Physicochemical Properties of (S)-(+)-α-Methoxyphenylacetic Acid

| Property | Value | Source(s) |

| CAS Number | 26164-26-1 | [7] |

| Molecular Formula | C₉H₁₀O₃ | [8] |

| Molecular Weight | 166.17 g/mol | [4][8] |

| Appearance | White to light yellow crystalline powder or solid | [5] |

| Melting Point | 64-66 °C (lit.) | [5][6] |

| Boiling Point | 164-166 °C at 18 mmHg | [5] |

| Optical Rotation | [α]17/D +150°, c = 1 in ethanol | [5][6] |

| Solubility | Soluble in water; slightly soluble in chloroform and ethanol | [5][9] |

| pKa | 3.10 ± 0.10 (Predicted) | [5] |

Spectroscopic data is crucial for identity confirmation. The proton NMR (¹H NMR) spectrum is a key tool for structural verification.

-

¹H NMR Spectroscopy: Key signals include the methoxy protons (-OCH₃), the alpha-proton (-CH), the aromatic protons of the phenyl ring, and the acidic proton of the carboxylic acid.[10]

-

¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

-

Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carbonyl group, and C-O stretching of the ether and acid.

Synthesis and Purification

(S)-(+)-α-Methoxyphenylacetic acid is typically synthesized from its precursor, mandelic acid. A common laboratory-scale synthesis involves the methylation of the hydroxyl group of mandelic acid.

Protocol 1: Synthesis via Methylation of Mandelic Acid

This protocol is based on established chemical principles for ether synthesis.[11] The use of a strong base and a methylating agent is a standard Williamson ether synthesis approach, adapted for this specific substrate.

-

Deprotonation: Mandelic acid is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium salt (sodium mandelate). This step is critical as it generates the alkoxide, which is a potent nucleophile necessary for the subsequent methylation step.[11]

-

Methylation: A methylating agent, such as dimethyl sulfate, is added slowly to the solution of sodium mandelate.[11] The alkoxide oxygen attacks the methyl group of the dimethyl sulfate in an Sₙ2 reaction, displacing the sulfate leaving group and forming the ether linkage. Careful control of temperature and addition rate is necessary to prevent side reactions.

-

Workup and Isolation: The reaction mixture is acidified, typically with hydrochloric acid, to protonate the carboxylate and precipitate the α-methoxyphenylacetic acid product.[11]

-

Purification: The crude product is often a racemic mixture and requires purification. Recrystallization from a suitable solvent system, such as benzene/petroleum ether, is a common method to obtain a product of high chemical purity.[5]

Causality Note: The initial deprotonation is essential because the hydroxyl group of mandelic acid is not sufficiently nucleophilic to react directly with dimethyl sulfate. The formation of the alkoxide dramatically increases its nucleophilicity, driving the reaction forward.

Chiral Resolution

Since the above synthesis typically yields a racemic mixture, a chiral resolution step is required to isolate the desired (S)-(+)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral amine base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Core Application: Determination of Absolute Configuration by NMR (Trost's Method)

The most prominent application of (S)-(+)-α-Methoxyphenylacetic acid is as a chiral derivatizing agent for determining the absolute configuration of secondary alcohols and α-chiral primary amines.[2] The methodology relies on converting the enantiomeric substrate into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties, including different NMR spectra.

Workflow and Mechanistic Principle

The process involves esterification (for alcohols) or amidation (for amines) of the chiral substrate with (S)-(+)-α-Methoxyphenylacetic acid. This creates a pair of diastereomers. The key to the analysis is the magnetic anisotropy of the phenyl ring in the methoxyphenylacetyl group. In the most stable conformation, this phenyl group shields or deshields nearby protons of the substrate, leading to observable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum.[2][3]

By analyzing the sign of Δδ (δS - δR) for specific protons, the absolute configuration of the original alcohol or amine can be deduced based on established conformational models.[2]

Experimental Workflow: Absolute Configuration of a Secondary Alcohol

Caption: Workflow for determining the absolute configuration of a secondary alcohol.

Analytical Methodologies

Ensuring the chemical and enantiomeric purity of (S)-(+)-α-Methoxyphenylacetic acid is paramount for its successful application. Several analytical techniques are employed for quality control.

Table 2: Key Analytical Methods

| Technique | Purpose | Typical Parameters |

| Chiral HPLC | Determination of enantiomeric purity (ee%) | Chiral stationary phases are used to separate the (S) and (R) enantiomers. |

| Gas Chromatography (GC) | Assessment of chemical and enantiomeric purity | Often performed on derivatized samples (e.g., methyl esters) using a chiral column.[12] |

| Neutralization Titration | Assay of chemical purity | Titration with a standardized base (e.g., NaOH) to determine the percentage of carboxylic acid. |

| ¹H NMR Spectroscopy | Structural confirmation and purity assessment | Integration of signals can provide information on purity relative to known standards or residual solvents.[10] |

Safety and Handling

(S)-(+)-α-Methoxyphenylacetic acid is classified as a hazardous substance and requires careful handling to minimize risk to personnel.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [13][14][15] |

| H319 | Causes serious eye irritation. | [13][14][15] | |

| H335 | May cause respiratory irritation. | [13][14][15] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [13][14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13][16] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [13][14] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14] |

Protocol 2: Standard Laboratory Handling Procedure

This protocol constitutes a self-validating system by incorporating engineering controls, personal protective equipment, and emergency response measures.

-

Engineering Controls: Handle the material only in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid dust formation.[17] Do not get in eyes, on skin, or on clothing.[17] Wash hands and any exposed skin thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14] Store locked up.[14][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

Caption: Laboratory safety workflow for handling (S)-(+)-α-Methoxyphenylacetic acid.

Conclusion

(S)-(+)-α-Methoxyphenylacetic acid (CAS 26164-26-1) is more than a mere chemical reagent; it is a sophisticated tool that enables chemists to probe and control stereochemistry. Its role as a chiral derivatizing agent for the assignment of absolute configuration by NMR is particularly noteworthy and has become a standard method in the field. Furthermore, its utility as a chiral building block continues to contribute to the synthesis of complex and important molecules. A thorough understanding of its properties, handling requirements, and the mechanistic basis of its applications is essential for any researcher aiming to leverage this powerful molecule in their work.

References

- 1. (±)-α-メトキシフェニル酢酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (S)-(+)-α-甲氧基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(+)-alpha-Methoxyphenylacetic acid CAS#: 26164-26-1 [m.chemicalbook.com]

- 6. (S)-(+)-α-甲氧基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 26164-26-1 [chemicalbook.com]

- 8. This compound | CAS: 26164-26-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. This compound|26164-26-1|lookchem [lookchem.com]

- 10. This compound(26164-26-1) 1H NMR [m.chemicalbook.com]

- 11. DSpace [kb.osu.edu]

- 12. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

- 15. 26164-26-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 16. fishersci.be [fishersci.be]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (S)-(+)-α-Methoxyphenylacetic Acid

Abstract

(S)-(+)-α-Methoxyphenylacetic acid (S-MPA), a crucial chiral building block and resolving agent in modern organic synthesis and pharmaceutical development, demands efficient and reliable methods for its enantioselective preparation. This technical guide provides a comprehensive overview of the synthesis of (S)-MPA, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and offers practical, field-tested insights into the synthesis of the racemic compound and its subsequent chiral resolution. Detailed experimental protocols, mechanistic discussions, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of (S)-(+)-α-Methoxyphenylacetic Acid

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. (S)-(+)-α-Methoxyphenylacetic acid, often referred to as (S)-MPA, is a valuable chiral auxiliary and a key intermediate in the synthesis of a variety of biologically active molecules. Its applications include the preparation of acyclonucleoside phosphonates, which are structural analogs of adefovir, and other complex molecular targets[1]. Furthermore, its corresponding enantiomer, (R)-(-)-α-methoxyphenylacetic acid, is also a widely used chiral derivatizing agent[2]. The ability to produce enantiomerically pure (S)-MPA is therefore of significant interest to the scientific community.

This guide will detail a robust and accessible two-stage process for obtaining (S)-MPA:

-

Stage 1: Synthesis of Racemic (±)-α-Methoxyphenylacetic Acid via the methylation of mandelic acid.

-

Stage 2: Chiral Resolution of the Racemic Mixture through the formation of diastereomeric salts with a chiral amine.

Strategic Approach: From Racemate to Enantiopure Product

The chosen synthetic strategy prioritizes readily available starting materials and scalable, well-established chemical transformations. The synthesis of the racemic mixture of α-methoxyphenylacetic acid from mandelic acid is a classic example of a Williamson ether synthesis. Subsequently, the separation of the desired (S)-enantiomer is achieved through classical resolution, a technique that leverages the differential solubility of diastereomeric salts.

Figure 1. Overall synthetic strategy for (S)-(+)-α-Methoxyphenylacetic Acid.

Stage 1: Synthesis of Racemic (±)-α-Methoxyphenylacetic Acid

The synthesis of racemic α-methoxyphenylacetic acid is efficiently accomplished by the methylation of the hydroxyl group of mandelic acid. This reaction proceeds via a Williamson ether synthesis mechanism, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack the methylating agent.

Mechanistic Rationale

The reaction is initiated by the deprotonation of both the carboxylic acid and the α-hydroxyl group of mandelic acid by a strong base, typically sodium hydroxide, to form a dianion. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate. The use of a significant excess of base ensures the complete deprotonation of the hydroxyl group, driving the reaction towards the desired product. The subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-methoxyphenylacetic acid.

Figure 2. Mechanism of Racemic α-Methoxyphenylacetic Acid Synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Reeve and Christoffel (1950)[3].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (±)-Mandelic Acid | 152.15 | 152.15 g | 1.0 |

| Sodium Hydroxide | 40.00 | 520 g | 13.0 |

| Dimethyl Sulfate | 126.13 | 693.7 g (524 mL) | 5.5 |

| Hydrochloric Acid | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

Preparation of the Sodium Salt: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve 520 g (13.0 mol) of sodium hydroxide in 1.5 L of water. To this solution, add 152.15 g (1.0 mol) of (±)-mandelic acid. Stir until the mandelic acid is completely dissolved, forming the sodium salt.

-

Methylation: Cool the solution in an ice bath. Slowly add 693.7 g (5.5 mol) of redistilled dimethyl sulfate to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 20 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Completion and Isolation of the Sodium Salt: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours. The sodium salt of α-methoxyphenylacetic acid, being less soluble than the sodium salt of mandelic acid, will precipitate out.

-

Purification of the Sodium Salt: Adjust the pH of the solution to 3.1 with concentrated hydrochloric acid. This will further decrease the solubility of the sodium α-methoxyphenylacetate. Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water.

-

Conversion to the Free Acid: Suspend the collected sodium salt in 1 L of water and acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1. The free α-methoxyphenylacetic acid will precipitate as a white solid.

-

Final Purification: Collect the crude product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from a mixture of benzene and petroleum ether.

Stage 2: Chiral Resolution of (±)-α-Methoxyphenylacetic Acid

Classical resolution via the formation of diastereomeric salts is a powerful and widely used technique for separating enantiomers[4][5]. This method relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Resolution

The racemic (±)-α-methoxyphenylacetic acid is reacted with an enantiomerically pure chiral base, for example, (1R,2S)-(-)-ephedrine. This acid-base reaction forms two diastereomeric salts: [(S)-acid • (1R,2S)-base] and [(R)-acid • (1R,2S)-base]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

Figure 3. Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Detailed Experimental Protocol for Chiral Resolution

This protocol is a generalized procedure based on established principles of diastereomeric salt resolution[5][6]. The optimal solvent and crystallization conditions may require some empirical optimization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (±)-α-Methoxyphenylacetic Acid | 166.17 | 16.62 g | 0.10 |

| (1R,2S)-(-)-Ephedrine | 165.23 | 8.26 g | 0.05 |

| Ethanol | 46.07 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (2 M) | 36.46 | As needed | - |

Procedure:

-

Formation of Diastereomeric Salts: In a 250 mL Erlenmeyer flask, dissolve 16.62 g (0.10 mol) of (±)-α-methoxyphenylacetic acid in 100 mL of warm ethanol. In a separate flask, dissolve 8.26 g (0.05 mol) of (1R,2S)-(-)-ephedrine in 50 mL of warm ethanol.

-

Crystallization: Slowly add the ephedrine solution to the solution of the racemic acid with gentle swirling. Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the mixture to stand at room temperature for 24 hours, and then in a refrigerator at 4 °C for another 24 hours to maximize crystal formation.

-

Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by a wash with cold diethyl ether. This solid is the less soluble diastereomeric salt, enriched in the (S)-acid.

-

Liberation of the Enantiomerically Enriched Acid: Transfer the collected diastereomeric salt to a separatory funnel. Add 100 mL of 2 M hydrochloric acid and 100 mL of diethyl ether. Shake the funnel vigorously. The ephedrine will be protonated and dissolve in the aqueous layer as its hydrochloride salt, while the enantiomerically enriched α-methoxyphenylacetic acid will remain in the ether layer.

-

Extraction and Purification: Separate the ether layer and wash it with two 50 mL portions of water, followed by one 50 mL portion of brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-α-methoxyphenylacetic acid.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating agent. The optical rotation should also be measured and compared to the literature value.

Characterization of (S)-(+)-α-Methoxyphenylacetic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 64-66 °C |

| Optical Rotation [α]D | +150° (c=1 in ethanol) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.75 (s, 1H, CH), 3.40 (s, 3H, OCH₃), COOH (broad s, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 176.0 (C=O), 136.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 82.5 (CH-O), 57.5 (OCH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of (S)-(+)-α-methoxyphenylacetic acid. By first preparing the racemic compound and then employing a classical chiral resolution, researchers can reliably obtain this valuable chiral building block. The emphasis on mechanistic understanding and detailed experimental protocols is intended to empower scientists to successfully implement and adapt these methods in their own laboratories. The principles outlined herein are broadly applicable to the synthesis and resolution of other chiral carboxylic acids, further highlighting the importance of these fundamental techniques in modern organic chemistry.

References

The Stereochemical Compass: A Technical Guide to (S)-(+)-alpha-Methoxyphenylacetic Acid in Asymmetric Synthesis and Analysis

Foreword: The Imperative of Chirality in Modern Chemistry

In the intricate world of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological activity, pharmacological efficacy, and toxicological profiles of a vast array of chemical entities. The ability to not only synthesize but also to unequivocally determine the absolute stereochemistry of chiral molecules is paramount for researchers, scientists, and drug development professionals. This guide delves into the discovery, history, and application of a pivotal tool in the stereochemical toolbox: (S)-(+)-alpha-Methoxyphenylacetic acid (MPA). While often discussed in the shadow of its trifluoromethylated cousin, Mosher's acid (MTPA), MPA possesses a rich history and offers distinct advantages as a chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration. This document aims to provide a comprehensive technical overview, blending historical context with practical, field-proven insights to empower the modern chemist in their pursuit of stereochemical control.

Part 1: A Historical Perspective: The Genesis of a Chiral Reagent

The journey of this compound is intrinsically linked to the broader quest for reliable methods to elucidate the three-dimensional arrangement of atoms in chiral molecules. Its intellectual lineage can be traced back to the foundational work on chiral resolving agents and the development of nuclear magnetic resonance (NMR) spectroscopy as a powerful analytical technique.

Early Synthetic Efforts and the Mandelic Acid Precursor

The racemic form of alpha-methoxyphenylacetic acid was first synthesized by the methylation of mandelic acid.[1] Early procedures involved reacting the sodium salt of mandelic acid with dimethyl sulfate.[1] This straightforward synthesis provided the racemic mixture, which then required resolution to isolate the individual enantiomers.

The Emergence of this compound as a Chiral Tool

While Harry S. Mosher's development of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) in the late 1960s was a landmark achievement, the utility of the non-fluorinated analog, MPA, was championed by the seminal work of Barry M. Trost and his collaborators. In their 1986 publication in The Journal of Organic Chemistry, Trost et al. systematically demonstrated the efficacy of O-methylmandelate esters (derived from MPA) for the establishment of the absolute configuration of secondary alcohols.[2] This work solidified the position of MPA as a valuable and practical alternative to MTPA, often referred to as "Trost's chiral acid". The primary advantage highlighted was the often larger and more predictable chemical shift differences (Δδ) observed in the ¹H NMR spectra of the diastereomeric esters, which will be discussed in detail in Part 3.[3][4]

Part 2: Synthesis and Resolution: Accessing the Enantiopure Reagent

The practical application of (S)-(+)-MPA hinges on its availability in high enantiomeric purity. This is typically achieved through the resolution of the racemic acid, a process that relies on the formation of diastereomeric salts with a chiral base.

Synthesis of Racemic alpha-Methoxyphenylacetic Acid

The most common laboratory-scale synthesis of racemic MPA starts from mandelic acid.

Experimental Protocol: Synthesis of Racemic α-Methoxyphenylacetic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve mandelic acid in an aqueous solution of sodium hydroxide.

-

Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise while maintaining the temperature below 10 °C. The reaction is exothermic and care should be taken to control the addition rate.

-

Stirring: Allow the reaction mixture to stir at room temperature overnight.

-

Acidification: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic α-methoxyphenylacetic acid.

-

Purification: The crude product can be purified by recrystallization from a solvent mixture such as toluene/hexanes.

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is crucial to deprotonate the hydroxyl and carboxylic acid groups of mandelic acid, facilitating the subsequent nucleophilic attack on dimethyl sulfate. The reaction is performed at a low temperature to control the exothermicity of the methylation reaction and minimize side products. Acidification protonates the carboxylate to yield the desired carboxylic acid, which can then be extracted into an organic solvent.

Chiral Resolution of Racemic alpha-Methoxyphenylacetic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is most effectively achieved by fractional crystallization of diastereomeric salts formed with a chiral amine, such as (+)-cinchonine or (-)-brucine.

Experimental Protocol: Resolution of Racemic α-Methoxyphenylacetic Acid with (+)-Cinchonine

-

Salt Formation: Dissolve the racemic α-methoxyphenylacetic acid and a molar equivalent of (+)-cinchonine in a minimal amount of a hot solvent, such as ethanol or acetone.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of the Free Acid: Suspend the crystalline salt in water and add a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the enantiomerically enriched α-methoxyphenylacetic acid.

-

Extraction and Purification: Extract the free acid into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined by polarimetry or by derivatization with a chiral alcohol followed by NMR or HPLC analysis.

-

Recovery of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. Acidification of the mother liquor will yield the other enantiomer of α-methoxyphenylacetic acid.

Self-Validating System: The success of the resolution can be monitored at each stage. The formation of a crystalline salt is the first checkpoint. The optical rotation of the liberated acid should be measured and compared to the literature value for the pure enantiomer. Subsequent derivatization and NMR analysis provide a definitive confirmation of the enantiomeric purity.

Part 3: The Core Application: Determination of Absolute Configuration and Enantiomeric Purity by NMR Spectroscopy

The primary utility of (S)-(+)-MPA lies in its role as a chiral derivatizing agent (CDA) for the analysis of chiral alcohols and amines by ¹H NMR spectroscopy. The underlying principle is the conversion of a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable by NMR.

The Trost-Mosher Method: A Model for Stereochemical Elucidation

The method relies on the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both (R)- and (S)-enantiomers of MPA. The resulting diastereomers will have different chemical shifts for the protons in the vicinity of the newly formed ester linkage. By comparing the ¹H NMR spectra of the two diastereomeric products, the absolute configuration of the original alcohol or amine can be determined.

The key to this analysis is the anisotropic effect of the phenyl group in MPA. In the most stable conformation of the MPA ester, the phenyl group is oriented in a way that it shields or deshields nearby protons in the substrate moiety. The magnitude and direction of this shielding/deshielding effect are different for the two diastereomers, leading to observable differences in their NMR spectra.

Step-by-Step Experimental Workflow

Protocol: Determination of Absolute Configuration of a Chiral Secondary Alcohol using (R)- and (S)-MPA

-

Sample Preparation: Divide the chiral alcohol of unknown configuration into two separate, dry NMR tubes.

-

Derivatization (in situ):

-

To one tube, add a slight molar excess of (R)-(-)-α-methoxyphenylacetic acid, a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

To the second tube, perform the same reaction using (S)-(+)-α-methoxyphenylacetic acid.

-

Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

-

Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or by observing the disappearance of the alcohol starting material in the ¹H NMR spectrum.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

-

Data Analysis:

-

Identify the signals corresponding to the protons of the alcohol moiety in both spectra.

-

Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MPA ester) - δ(R-MPA ester) .

-

Assign the protons on either side of the stereocenter in the alcohol.

-

A positive Δδ value for protons on one side of the stereocenter and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration based on the established mnemonic model.

-

The Mnemonic Model for Configuration Assignment

For a secondary alcohol with the general structure R¹-CH(OH)-R², the diastereomeric MPA esters will adopt a preferred conformation where the methoxy group, the carbonyl oxygen, and the carbinol proton are roughly coplanar. The phenyl group of MPA will then preferentially shield one of the R groups.

-

For the (S)-MPA ester: The phenyl group will shield the R¹ group.

-

For the (R)-MPA ester: The phenyl group will shield the R² group.

Therefore, a positive Δδ (δS < δR) is expected for the protons of the R¹ group, and a negative Δδ (δS > δR) is expected for the protons of the R² group. By observing this pattern, the absolute configuration of the stereocenter can be assigned.

Part 4: Data Presentation and Visualization

Tabulated Data for this compound

| Property | Value | Reference |

| CAS Number | 26164-26-1 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Melting Point | 64-69 °C | |

| Specific Rotation [α]D | +147° (c=0.5, EtOH) | |

| Appearance | White to light yellow crystalline powder |

Comparative NMR Data: MPA vs. MTPA

The choice between MPA and MTPA as a chiral derivatizing agent can depend on the specific substrate. MPA often provides larger Δδ values in ¹H NMR, which can simplify spectral analysis.

| Chiral Alcohol | Derivatizing Agent | Proton | Δδ (ppm) = δS - δR | Reference |

| 2-Butanol | MPA | CH₃ | +0.08 | [4] |

| CH₂CH₃ | -0.05 | [4] | ||

| MTPA | CH₃ | +0.03 | [4] | |

| CH₂CH₃ | -0.02 | [4] | ||

| 1-Phenylethanol | MPA | CH₃ | +0.12 | [3] |

| Ph | -0.07 | [3] | ||

| MTPA | CH₃ | +0.05 | [3] | |

| Ph | -0.03 | [3] |

Note: The values in this table are representative and can vary depending on the solvent and other experimental conditions.

Part 5: Visualizing the Workflow and Principles

Synthesis and Resolution Workflow

References

An In-depth Technical Guide to the Safe Handling of (S)-(+)-alpha-Methoxyphenylacetic Acid for Research and Development

This guide provides comprehensive safety protocols and handling procedures for (S)-(+)-alpha-Methoxyphenylacetic acid, a key chiral building block in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction: Understanding the Compound

This compound, also known as O-Methyl-L-mandelic acid, is a valuable chiral reagent frequently used in the synthesis of biologically active molecules. Its applications include the preparation of acyclonucleoside phosphonates and its use as a chiral resolving agent, sometimes referred to as Trost's chiral acid.[1][2] A notable application is in the synthesis of the antidepressant drug Venlafaxine, where the related compound p-methoxyphenylacetic acid serves as a key intermediate.[3][4][5][6] Given its role in creating enantiomerically pure compounds, its safe and precise handling is paramount in a research and development setting.[7]

Chemical & Physical Properties

A thorough understanding of the compound's properties is the foundation of a robust safety protocol.

| Property | Value | Source(s) |

| CAS Number | 26164-26-1 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to light yellow fine crystalline powder or crystals. | [8][9] |

| Melting Point | 64-66 °C (lit.) | [2][9] |

| Boiling Point | 164-166 °C at 18 mmHg | [9] |

| Solubility | Soluble in water. Slightly soluble in chloroform and ethanol. | [9][10] |

| pKa | 3.10 ± 0.10 (Predicted) | [9] |

| Specific Rotation | +150° (c=1 in ethanol) | [2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[11]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[11]

Toxicological Summary:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the pyramid.

Hierarchy of Controls for Safe Handling

-

Engineering Controls: A certified chemical fume hood should be used when handling the solid powder to prevent inhalation of dust particles.[13] Ensure the laboratory has adequate general ventilation. An emergency eyewash station and safety shower must be readily accessible.[14]

-

Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the hazards and handling procedures. Work in a designated area and avoid working alone.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn correctly.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and airborne particles.[14] |

| Skin Protection | Nitrile or neoprene gloves. A chemical-resistant lab coat. | To prevent skin contact.[14] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges if handling large quantities or if engineering controls are insufficient. | To prevent inhalation of irritating dust. |

| Footwear | Closed-toe shoes. | To protect feet from spills. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

General Handling Practices

-

Avoid generating dust when handling the solid.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

When preparing solutions, always add the acid to the solvent slowly.

Step-by-Step Protocol for Preparing a Stock Solution

This protocol outlines the preparation of a 100 mM stock solution in ethanol.

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. Handle the solid with a spatula, avoiding dust generation.

-

Dissolution: In the fume hood, add the calculated volume of ethanol to the vial.

-

Mixing: Cap the vial and mix by vortexing or gentle agitation until the solid is completely dissolved.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

-

Storage: Store the solution in a tightly sealed container in a cool, dry place.

Storage

Store in a tightly closed container in a dry and well-ventilated place.[13] Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Reactivity and Incompatibilities

-

Strong Oxidizing Agents: As an organic compound, it can be oxidized by strong oxidizing agents, which may generate heat.[8]

-

Strong Bases: Being a carboxylic acid, it will react exothermically with bases in a neutralization reaction.[15]

-

Reducing Agents: Carboxylic acids can be reduced by strong reducing agents. These reactions can also generate heat.[8]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[16]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[16]

Spill Response

The appropriate response to a spill depends on its size and the immediate hazards.

Decision-making workflow for spill response.

-

Minor Spill (<500g of solid):

-

Alert personnel in the immediate area.[1]

-

Wear appropriate PPE (goggles, gloves, lab coat).[1]

-

Cover the spill with a slightly damp paper towel to prevent the generation of dust.[1]

-

Gently sweep the material into a dustpan and place it in a labeled container for hazardous waste disposal.[1][3]

-

Clean the spill area with soap and water.[3]

-

-

Major Spill (>500g of solid or any spill with personal injury):

Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials, must be disposed of as hazardous waste. Collect in a clearly labeled, sealed container and follow your institution's and local regulations for chemical waste disposal.

Conclusion

This compound is an indispensable tool in modern pharmaceutical and chemical research. Its effective use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, administrative oversight, and correct use of personal protective equipment, researchers can handle this valuable compound with confidence and safety.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. (S)-(+)-α-甲氧基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US20150175524A1 - Asymmetric synthesis of (-)-venlafaxine using organocatalyst - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. DSpace [kb.osu.edu]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 26164-26-1 [m.chemicalbook.com]

- 10. This compound|26164-26-1|lookchem [lookchem.com]

- 11. wisconsin.edu [wisconsin.edu]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Mosher's acid - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. asianpubs.org [asianpubs.org]

A Technical Guide to the Commercial Availability and Application of (S)-(+)-α-Methoxyphenylacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-α-Methoxyphenylacetic acid (S-MPA), also known as O-Methyl-(S)-mandelic acid, is a pivotal chiral building block and analytical reagent in modern organic chemistry and pharmaceutical development. Its utility as a chiral derivatizing agent for determining enantiomeric purity and absolute configuration, coupled with its role as a precursor in asymmetric synthesis, makes a thorough understanding of its commercial landscape, quality attributes, and applications essential. This guide provides an in-depth analysis of sourcing high-purity S-MPA, outlines critical quality control procedures, and explores its primary applications, offering a comprehensive resource for professionals in the field.

Introduction: The Significance of (S)-(+)-α-Methoxyphenylacetic Acid

(S)-(+)-α-Methoxyphenylacetic acid (CAS RN: 26164-26-1) is a non-racemizable chiral carboxylic acid distinguished by a methoxy group at the α-position to the phenyl ring.[1] This structural feature is critical, as it prevents racemization that can occur in reagents with an α-proton, thereby ensuring stereochemical integrity during derivatization reactions.[1] Its primary importance in drug development and chemical research stems from two key areas:

-

Chiral Derivatizing Agent (CDA): S-MPA is widely used to convert enantiomeric mixtures of alcohols and amines into diastereomeric esters and amides.[2] These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the precise determination of enantiomeric excess (e.e.) and the assignment of absolute configuration.[1][2][3] It is often considered a more efficient alternative to Mosher's acid (MTPA) for determining the configuration of alcohols.[1]

-

Chiral Building Block: As a molecule with a defined stereocenter, S-MPA serves as a valuable starting material or intermediate in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5][6]

Given its critical role, securing a reliable supply of high-purity S-MPA is a foundational step for any research or development program that relies on it.

Commercial Availability and Procurement Strategy

S-MPA is readily available from a multitude of fine chemical suppliers. However, the quality, purity, and documentation can vary significantly, necessitating a structured procurement and qualification strategy.

Identifying Reputable Suppliers

Several global suppliers consistently offer high-grade S-MPA suitable for research and pharmaceutical applications. These include, but are not limited to, Sigma-Aldrich (Merck), Thermo Scientific Chemicals (formerly Alfa Aesar), TCI Chemicals, Apollo Scientific, and Chem-Impex.[4][7][8][9] When selecting a supplier, researchers should prioritize those who provide comprehensive Certificates of Analysis (CofA) detailing not just chemical purity but also enantiomeric purity and specific optical rotation.

Key Quality Parameters for Sourcing

The utility of S-MPA is directly tied to its purity. The following parameters are critical and should be explicitly stated on the supplier's technical data sheet or CofA:

-

Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is standard, with >99% being preferable for sensitive applications.[4][8]

-

Enantiomeric Excess (e.e.): This is the most critical parameter for chiral applications. An e.e. of ≥99% is mandatory for accurate NMR analysis or use in stereoselective synthesis.

-

Optical Rotation: A specific rotation value, such as [α]D +150° (c=1 in ethanol), serves as a key identity and purity check.[9]

-

Appearance: The compound should be a white to pale yellow crystalline powder.[10]

Comparative Overview of Commercial Offerings

The following table summarizes typical specifications from major suppliers to aid in the selection process. Note: Prices and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number (Example) | Purity Specification | Enantiomeric Excess (e.e.) | CAS Number |

| Sigma-Aldrich | 248983 | ≥99% | Not explicitly stated, implied by use | 26164-26-1[9] |

| Thermo Scientific | A14589 | 99% | Not explicitly stated | 26164-26-1[8] |

| TCI Chemicals | M0829 | >98.0% (GC) | min. 98.0% e.e. | 26164-26-1[5] |

| Apollo Scientific | OR52197 | Not specified | Not specified | 26164-26-1[7] |

| Chem-Impex | 16614 | ≥99% (HPLC) | Not specified | 26164-26-1[4] |

Incoming Quality Control: Ensuring Reagent Integrity

Upon receipt, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use. The determination of enantiomeric excess is paramount.

Workflow for S-MPA Procurement and Qualification

The process of sourcing and verifying S-MPA can be visualized as a systematic workflow to ensure quality at every stage.

Caption: Workflow for procuring and qualifying S-MPA.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric excess of S-MPA.[11][12][13] While direct separation of the acid can be challenging, it is achievable on specific chiral stationary phases (CSPs).[14] Polysaccharide-based CSPs are often effective for this class of compounds.[15]

Objective: To resolve and quantify the (S)-(+) and (R)-(-) enantiomers of α-Methoxyphenylacetic acid.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: e.g., Daicel CHIRALPAK® AGP or equivalent protein-based column.[16][17]

-

Mobile Phase: Isocratic mixture of aqueous buffer (e.g., 10-20mM phosphate buffer) and an organic modifier (e.g., 2-propanol). The exact ratio and pH must be optimized. A typical starting point is pH 6.0.[17]

-

Sample: ~0.2 mg/mL of S-MPA dissolved in the mobile phase.[16]

Methodology:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of ~0.5-1.0 mL/min until a stable baseline is achieved.

-

Sample Injection: Inject 5-10 µL of the sample solution.[16]

-

Chromatographic Run: Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.

-

Detection: Monitor the eluent at a suitable UV wavelength (e.g., 254 nm).

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers. The major peak should be the (S)-enantiomer.

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

System Suitability: The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

Core Applications in Drug Development

S-MPA's utility is most pronounced in the characterization of chiral molecules and as a stereocenter-defined precursor.

Use as a Chiral Derivatizing Agent for NMR Analysis

The most common application is the determination of the absolute configuration and enantiomeric purity of chiral alcohols and amines. The process involves reacting the analyte with S-MPA (often activated as the acid chloride) to form a pair of diastereomers.

Caption: Workflow for determining e.e. using S-MPA.

The rationale behind this method lies in the anisotropic effect of the phenyl ring in S-MPA. In the resulting diastereomers, the different spatial arrangements cause protons of the analyte moiety to experience different magnetic environments, leading to distinct chemical shifts in the ¹H NMR spectrum.[1][3]

Intermediate in Asymmetric Synthesis

S-MPA is a valuable chiral pool starting material. Its pre-defined stereocenter can be incorporated into a larger target molecule, obviating the need for a later-stage chiral resolution or asymmetric reaction. It is particularly useful in the synthesis of pharmaceuticals where a methoxy-substituted chiral center is part of the final structure.[6]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of S-MPA.

-

Storage: The compound should be stored in a tightly closed container in a cool, dark, and dry place at room temperature.[10][18]

-

Handling: (S)-(+)-α-Methoxyphenylacetic Acid is an irritant, causing skin and serious eye irritation.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[10]

Conclusion

(S)-(+)-α-Methoxyphenylacetic acid is an indispensable tool for the modern chemist and pharmaceutical scientist. Its commercial availability is robust, but requires a diligent approach to supplier selection and rigorous incoming quality control, with a particular focus on enantiomeric purity as verified by chiral HPLC. When sourced and validated correctly, S-MPA provides a reliable and efficient means for determining the stereochemical attributes of chiral molecules and serves as a valuable building block in the synthesis of enantiomerically pure compounds.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. netascientific.com [netascientific.com]

- 5. (S)-(+)-alpha-Methoxyphenylacetic Acid | 26164-26-1 | TCI AMERICA [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 26164-26-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. L08748.03 [thermofisher.com]

- 9. (S)-(+)-a-Methoxyphenylacetic acid 99 26164-26-1 [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. uma.es [uma.es]

- 12. heraldopenaccess.us [heraldopenaccess.us]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. chiraltech.com [chiraltech.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 26164-26-1|(S)-alpha-Methoxyphenylacetic Acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility of (S)-(+)-alpha-Methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with intricate challenges. Among the most fundamental of these is a thorough understanding of the molecule's physicochemical properties, with solubility standing as a cornerstone. For researchers, scientists, and drug development professionals, mastering the solubility characteristics of a chiral molecule like (S)-(+)-alpha-Methoxyphenylacetic acid is not merely an academic exercise; it is a critical determinant of its developability, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies to empower your research and development endeavors.

Introduction to this compound: A Chiral Building Block of Significance

This compound, often abbreviated as (S)-MPA, is a chiral carboxylic acid that serves as a vital intermediate and resolving agent in the synthesis of a wide array of pharmaceutical compounds. Its stereospecific nature makes it an invaluable tool in the production of enantiomerically pure drugs, where the biological activity of one enantiomer often significantly outweighs or differs from its mirror image.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 64-66 °C | [1] |

| pKa | ~3.10 (Predicted) | [1] |

| Appearance | White crystalline powder | [1] |

A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and formulating stable and bioavailable drug products.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in a thermodynamic context, refers to the interplay of intermolecular forces between the solute and the solvent. For this compound, a molecule possessing both a nonpolar phenyl ring and polar carboxylic acid and ether functional groups, its solubility is a nuanced balance of these interactions.

The dissolution process can be conceptualized as three energetic steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces holding the (S)-MPA molecules together.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the (S)-MPA molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. An endothermic process (positive ΔHsol) will generally see an increase in solubility with temperature, while an exothermic process (negative ΔHsol) will exhibit the opposite trend.

Qualitative and Predicted Solubility of this compound

General solubility descriptors for this compound indicate its behavior in a few common solvents. It is reported to be slightly soluble in chloroform and ethanol, and soluble in water.[1][2] One database predicts the water solubility of the racemic mixture to be approximately 10.6 g/L.[3] Another source indicates solubility in dichloromethane, ether, and ethyl acetate. The racemic form is noted as soluble in ethanol, chloroform, acetone, methanol, and ether.[4]

These qualitative statements provide a preliminary understanding, but for rigorous scientific and development purposes, quantitative data is essential.

Experimental Determination of Solubility: A Protocol for Accuracy

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method, when executed with precision, provides reliable and reproducible data that forms the basis for thermodynamic modeling and formulation design.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated UV-Vis spectrophotometer.

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Procedure:

-

Preparation: To a series of vials, add a known volume of the solvent. Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the sealed vials in a constant temperature shaker and agitate for a sufficient duration to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium has been reached.

-

Sampling: Once equilibrium is established, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration of (S)-MPA using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Factors Influencing the Solubility of this compound

The solubility of (S)-MPA is not an intrinsic constant but is influenced by several external factors. A thorough understanding of these factors is essential for controlling and manipulating its solubility in various applications.

Diagram of Influencing Factors:

Caption: Key Factors Influencing the Solubility of this compound.

-

Temperature: As with most solid solutes, the solubility of (S)-MPA in organic solvents is expected to increase with temperature. This relationship is crucial for designing crystallization processes, where the compound is dissolved at a higher temperature and then precipitated by cooling.

-

pH (in Aqueous Systems): As a carboxylic acid with a pKa of approximately 3.10, the solubility of (S)-MPA in aqueous media is highly pH-dependent.[1] At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.

-

Solvent Polarity: The principle of "like dissolves like" is a guiding principle. Polar protic solvents (e.g., methanol, ethanol) are expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid and ether groups of (S)-MPA. Aprotic polar solvents (e.g., acetone, ethyl acetate) can also be effective. Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for this compound.

-